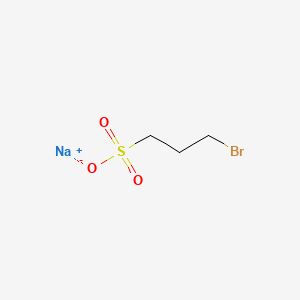

Sodium 3-Bromopropanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-bromopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZDAVYFINUYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CBr.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635546 | |

| Record name | Sodium 3-bromopropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55788-44-8 | |

| Record name | Sodium 3-bromopropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopropanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium 3-Bromopropanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-bromopropanesulfonate is a versatile organosulfur compound widely utilized as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a hydrophilic sulfonate group, makes it a valuable building block for the introduction of sulfopropyl moieties into a diverse range of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity and applications. While the direct interaction of this compound with specific cellular signaling pathways has not been documented, this guide also presents a general overview of cellular sulfonation pathways to provide context for the biological relevance of sulfonated compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆BrNaO₃S | [1][2] |

| Molecular Weight | 225.04 g/mol | |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 257-262 °C (decomposes) | [4] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | Room Temperature | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 55788-44-8 | |

| IUPAC Name | sodium;3-bromopropane-1-sulfonate | [2] |

| SMILES | C(CBr)CS(=O)(=O)[O-].[Na+] | |

| InChI | InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |

| InChIKey | LNZDAVYFINUYOH-UHFFFAOYSA-M |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halide in a propane derivative with a sulfite salt. The following protocol is a representative method for its preparation.

Materials and Reagents

-

1,3-Dibromopropane

-

Sodium sulfite (anhydrous)

-

Ethanol

-

Water

-

Hydrochloric acid

-

Sodium hydroxide

Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Detailed Methodology

-

Reaction Setup: In a round-bottom flask, combine sodium sulfite (1.0 equivalent) and a threefold molar excess of 1,3-dibromopropane (3.0 equivalents) in ethanol.[5]

-

Sulfonation Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 10 hours with continuous stirring.[5]

-

Isolation of Crude Product: After the reaction period, cool the mixture to 10°C. The crude sodium 1-bromo-3-propanesulfonate will precipitate out of the solution. Collect the solid product by vacuum filtration. The filtrate, containing unreacted 1,3-dibromopropane, can be retained for recovery.[5]

-

Purification and Neutralization: Dissolve the crude product in water. Adjust the pH of the solution to between 1 and 3 by the dropwise addition of hydrochloric acid at a temperature below 20°C.[5] Concentrate the acidic solution under reduced pressure to remove the majority of the water. Add ethanol to the concentrated solution and cool to 10°C to precipitate out inorganic salts. Filter the mixture and concentrate the filtrate to dryness to yield 3-bromo-1-propanesulfonic acid.[5]

-

Salt Formation: Dissolve the purified 3-bromo-1-propanesulfonic acid in water and carefully neutralize the solution to pH 7 with a solution of sodium hydroxide.

-

Final Product Isolation: Evaporate the solvent from the neutralized solution under reduced pressure to obtain this compound as a solid. The product can be further dried in a vacuum oven.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, with its reactivity dominated by the C-Br bond. The electron-withdrawing sulfonate group enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack.

This compound serves as a valuable sulfopropylating agent. The alkyl bromide moiety allows for reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce the propanesulfonate group. This property is exploited in the synthesis of various specialty chemicals, including:

-

Pharmaceutical Intermediates: It is used in the synthesis of more complex molecules in drug discovery and development.

-

Bioconjugation: The reactive bromide allows for the covalent attachment of the hydrophilic sulfonate group to proteins or other biomolecules, which can improve their solubility and stability.

-

Surfactants and Detergents: The introduction of the ionic sulfonate head group onto a hydrophobic backbone is a common strategy in the synthesis of anionic surfactants.

Biological Context: Cellular Sulfonation Pathways

While there is no direct evidence of this compound interacting with specific signaling pathways, it is important for researchers in drug development to understand the general biological context of sulfonated compounds. Sulfonation is a critical metabolic process in many organisms.

In biological systems, the addition of a sulfonate group is catalyzed by sulfotransferase enzymes. This process can alter the biological activity of a wide range of endogenous and xenobiotic compounds. For instance, sulfonation can impact protein-protein interactions, hormone activity, and the detoxification of drugs and other foreign compounds.[1][6]

A notable example of a signaling pathway influenced by a sulfonated compound, albeit structurally different from this compound, is the activation of the extracellular signal-regulated kinase (ERK) pathway by perfluorooctane sulfonate (PFOS). This activation is mediated by an increase in reactive oxygen species (ROS).[7]

General Cellular Sulfonation Pathway

The following diagram illustrates a generalized pathway for the sulfonation of molecules within a cell. It is important to reiterate that this is a general biological process and does not imply a known interaction with this compound.

Caption: A generalized overview of the cellular sulfonation pathway.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the sulfopropyl group. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important tool for chemists in various fields, including drug development. While its direct biological activity and interaction with signaling pathways are not established, an understanding of the broader context of cellular sulfonation is beneficial for researchers working with this class of compounds. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

- 1. Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. This compound | 55788-44-8 [chemicalbook.com]

- 5. 3-Bromo-1-propanesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Perfluorooctane sulfonate induces autophagy-associated apoptosis through oxidative stress and the activation of extracellular signal-regulated kinases in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Sodium 3-Bromopropanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of Sodium 3-Bromopropanesulfonate (CAS 55788-44-8), a versatile organic intermediate crucial for various applications in fine chemical production, drug development, and biochemistry. This document outlines the primary synthesis pathway, provides a detailed experimental protocol, summarizes key quantitative data, and presents a visual workflow of the synthesis process. The information is intended for researchers and professionals requiring a practical and technical understanding of this compound's preparation.

Introduction

This compound is an organic building block characterized by a reactive bromine atom and a sulfonate group within its molecular structure (C₃H₆BrNaO₃S). This dual functionality allows it to participate in a wide range of chemical transformations, making it a valuable reagent for alkylation and substitution reactions in the synthesis of more complex molecules, including amino acids, peptides, and nucleotides. Its application often extends to enhancing the solubility of pharmaceutical compounds, thereby potentially improving drug efficacy and bioavailability. A common appearance of the compound is a white crystalline powder.

Primary Synthesis Pathway

The most prevalent and industrially relevant synthesis method for this compound involves the nucleophilic substitution reaction between 1,3-dibromopropane and sodium sulfite. This reaction, a variation of the Strecker sulfite alkylation, is typically performed in a mixed solvent system to manage the solubility of both the organic and inorganic reactants.

The overall reaction can be summarized as follows:

Br-CH₂CH₂CH₂-Br + Na₂SO₃ → Br-CH₂CH₂CH₂-SO₃Na + NaBr

To favor the desired mono-sulfonated product and minimize the formation of the disubstituted byproduct (1,3-propanedisulfonic acid, disodium salt), a significant excess of 1,3-dibromopropane is utilized.[1][2] The unreacted dibromopropane can then be recovered from the reaction mixture and recycled.

Experimental Protocol

The following protocol is a comprehensive methodology derived from established procedures for analogous compounds and specific examples for the target molecule.[1][3][4]

3.1. Materials and Equipment:

-

Reactants: 1,3-Dibromopropane (≥99%), Sodium Sulfite (anhydrous, ≥98%)

-

Solvents: Ethanol (95%), Deionized Water

-

Equipment: 5-L round-bottomed flask, mechanical stirrer, reflux condenser, heating mantle, separatory funnel, filtration apparatus (e.g., Büchner funnel), rotary evaporator, crystallization dish, drying oven.

3.2. Reaction Procedure:

-

Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,3-dibromopropane (1212 g, 6.0 mol, 3.0 eq), 2.0 L of ethanol, and 750 mL of deionized water.

-

Heating: Begin stirring the mixture and heat it to a gentle boil using a heating mantle.

-

Sulfite Addition: Separately, dissolve sodium sulfite (252 g, 2.0 mol, 1.0 eq) in 900 mL of warm deionized water. Add this solution slowly to the boiling reaction mixture over approximately 2 hours.

-

Reflux: Once the addition is complete, maintain the mixture at reflux with vigorous stirring for an additional 10 hours to ensure the reaction proceeds to completion.[3][4]

-

Solvent Removal: After the reflux period, reconfigure the apparatus for distillation. Distill off the ethanol and the excess 1,3-dibromopropane. The recovered 1,3-dibromopropane can be purified for reuse.[1]

-

Drying: Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath or using a rotary evaporator. This will yield a solid residue containing the crude product, sodium bromide, and any unreacted sodium sulfite.

3.3. Purification:

-

Extraction: Transfer the dried solid residue to a large flask. Add 2.5 L of boiling 95% ethanol and stir vigorously to extract the this compound, which is soluble in hot ethanol, leaving behind the less soluble inorganic salts (sodium bromide and sodium sulfite).[1]

-

Filtration: Filter the hot mixture rapidly through a pre-heated Büchner funnel to remove the inorganic solids.

-

Crystallization: Allow the hot ethanolic filtrate to cool slowly to room temperature, and then chill in an ice bath to induce crystallization of the pure this compound.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 100-110 °C to a constant weight. A second crop of crystals can often be obtained by concentrating the mother liquor.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Source(s) |

| Molecular Formula | C₃H₆BrNaO₃S | [5] |

| Molecular Weight | 225.04 g/mol | [6] |

| Typical Yield | 75-90% (based on analogous reactions) | [1] |

| Purity (Commercial) | ≥97% to >98% | [6][7] |

| Melting Point | 257-262 °C (with decomposition) | [5] |

| Appearance | White to light yellow crystalline solid | [7] |

| Solubility | Soluble in water | [7] |

Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Bromo-1-propanesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Method for preparing 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Bromopropanesulfonic acid sodium salt | CymitQuimica [cymitquimica.com]

- 6. 3-Bromopropanesulfonic acid = 97 55788-44-8 [sigmaaldrich.com]

- 7. This compound | 55788-44-8 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Sodium 3-bromopropanesulfonate (CAS 55788-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-bromopropanesulfonate (CAS No. 55788-44-8) is a chemical compound utilized in various research and development applications, including as a building block in organic synthesis.[1] Its utility in the synthesis of zwitterionic polymers and potential applications in drug delivery highlight the importance of a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization.

Core Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 55788-44-8 | [2] |

| Molecular Formula | C₃H₆BrNaO₃S | [3] |

| Molecular Weight | 225.04 g/mol | [4] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 257-262 °C (decomposes) | [3][5] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in water | |

| InChI Key | LNZDAVYFINUYOH-UHFFFAOYSA-M | |

| SMILES | C(CS(=O)(=O)[O-])CBr.[Na+] | [6] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For this compound, visual observation of decomposition (e.g., charring) at the melting point should also be noted.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the test.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, for instance, by vortexing, for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The sample is then visually inspected for the presence of undissolved solid.

-

Quantification (Optional): For quantitative solubility, the saturated solution is filtered to remove any excess solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique, such as gravimetric analysis after solvent evaporation or spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H and ¹³C NMR would be most informative.

¹H and ¹³C NMR Protocol:

-

Sample Preparation: Approximately 5-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, since the compound is water-soluble) in an NMR tube.[7][8] The solution must be homogeneous and free of particulate matter.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

-

Data Analysis: The chemical shifts (δ), signal integrations (for ¹H), and coupling constants (J) are analyzed to determine the structure. For this compound, one would expect to see signals corresponding to the three distinct methylene (-CH₂-) groups in the propyl chain.

b. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Protocol (Solid Sample):

-

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg).[9] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9]

-

Sample Preparation (Thin Film Method): The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[10]

-

Data Acquisition: The KBr pellet or the salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The absorption bands are analyzed to identify characteristic vibrations of functional groups, such as S=O stretches from the sulfonate group and C-Br stretches.

c. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).[11][12] The concentration is typically in the range of 1-10 µg/mL.[13] It is crucial to avoid non-volatile salts and buffers.[11]

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ or, in the case of a salt, detecting the cation and anion separately.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the physical and structural characterization of an organic salt like this compound.

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. A notable application is in the preparation of zwitterionic materials. Zwitterions are molecules that contain both positive and negative charges, rendering them highly hydrophilic and resistant to nonspecific protein adsorption. This property is particularly valuable in the development of biocompatible materials and antifouling surfaces for medical devices and biosensors.[14][15] The sulfonate group of this compound can be incorporated into polymer backbones or onto surfaces to introduce the anionic functionality of a zwitterion.[16]

The logical workflow for such a surface modification is depicted below.

References

- 1. 3-溴丙烷磺酸 钠盐 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 3-Bromopropanesulfonic acid sodium salt | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 55788-44-8 [chemicalbook.com]

- 6. Sodium 3-bromopropane-1-sulfonic acid | C3H7BrNaO3S+ | CID 54606759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sites.bu.edu [sites.bu.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 14. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Zwitterionic Conducting Polymers: From Molecular Design, Surface Modification, and Interfacial Phenomenon to Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Sodium 3-Bromopropanesulfonate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sodium 3-bromopropanesulfonate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility and provides a comprehensive, generalized experimental protocol for determining precise solubility in various common laboratory solvents.

Introduction to this compound

This compound (CAS 55788-44-8) is an organosulfur compound with applications in chemical synthesis and pharmaceutical development.[1][2] Its structure, featuring a polar sulfonate group and a bromine atom, influences its physicochemical properties, most notably its solubility. Understanding the solubility of this compound is critical for its application in various experimental and manufacturing processes, including reaction chemistry, formulation development, and purification.

Qualitative Solubility Assessment

Based on available data from various chemical suppliers and databases, this compound is consistently reported as being soluble in water .[3][4] This is consistent with the general behavior of sulfonic acid salts, which are typically water-soluble due to the polarity of the sulfonate group.[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. To facilitate further research and application, the following table is provided to be populated with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Dichloromethane | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (purity ≥97%)

-

Selected solvents (e.g., deionized water, absolute ethanol, methanol, acetone) of analytical grade

-

Thermostatic shaker or water bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000

-

Molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of this compound (225.04 g/mol ).

-

4.3. Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.

-

pH: The pH of the aqueous solution is not expected to have a significant impact on the solubility of this salt as it is derived from a strong acid (3-bromopropanesulfonic acid).

-

Presence of Other Solutes: The common ion effect or the presence of other salts can alter the ionic strength of the solution and thereby affect the solubility.

Conclusion

While qualitative data indicates that this compound is soluble in water, there is a clear need for quantitative solubility studies in a range of common laboratory solvents to support its diverse applications. The experimental protocol outlined in this guide provides a robust framework for researchers to determine these critical physicochemical parameters. The generation of such data will be invaluable for the scientific and industrial communities that utilize this compound.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. 3-Bromo-1-propanesulfonic acid sodium salt - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. This compound | 55788-44-8 [chemicalbook.com]

- 4. This compound | 55788-44-8 [amp.chemicalbook.com]

- 5. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

An In-depth Technical Guide to the Key Reactive Sites of Sodium 3-Bromopropanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium 3-bromopropanesulfonate (CAS 55788-44-8) is a bifunctional molecule utilized as a key organic intermediate and building block in various synthetic applications, including the development of advanced materials and pharmaceuticals. Its chemical architecture, featuring both a reactive bromine atom and a hydrophilic sulfonate group, imparts a unique reactivity profile. This document provides a detailed analysis of the principal reactive sites of the molecule, outlines representative experimental protocols for its modification, and presents this information in a structured format for laboratory and research applications.

Molecular Structure and Analysis of Reactive Sites

This compound (C₃H₆BrNaO₃S) possesses two primary sites of chemical reactivity dictated by its functional groups: the carbon-bromine (C-Br) bond and the sulfonate group (-SO₃⁻).

The Primary Electrophilic Site: The C-Br Bond

The most significant reactive site on the molecule is the carbon atom bonded to the bromine. This reactivity is a result of two key factors:

-

Bond Polarity: The high electronegativity of the bromine atom induces a partial positive charge (δ+) on the adjacent carbon atom, making it an electrophilic center .

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its stability as a weak base.[1]

Consequently, this electrophilic carbon is highly susceptible to attack by electron-rich species, known as nucleophiles. This interaction predominantly proceeds via a nucleophilic substitution (Sₙ2) mechanism .[2][3] In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon while simultaneously displacing the bromide ion in a single, concerted step.[4] This pathway is favored for primary alkyl halides like 3-bromopropanesulfonate because of the minimal steric hindrance around the reactive carbon center.[3][4]

Common nucleophiles that readily react at this site include:

-

Amines (R-NH₂) to form substituted amines.

-

Thiols (R-SH) to form thioethers.

-

Azides (N₃⁻) to form alkyl azides.

The Sulfonate Group (-SO₃⁻)

The sulfonate group is the conjugate base of a strong acid (sulfonic acid).[7] Its key characteristics include:

-

High Stability: The negative charge on the sulfonate group is highly delocalized through resonance across the three oxygen atoms, rendering it a very stable anion and an extremely weak base.[1][7]

-

Deactivating Effect: The sulfonate group is strongly electron-withdrawing, which reduces the overall reactivity of the adjacent alkyl chain towards certain reactions like oxidation by hydrogen abstraction.[8]

-

Poor Nucleophilicity: Due to its stability and charge delocalization, the sulfonate group is a very poor nucleophile and does not typically participate in reactions by attacking other electrophilic centers.

While the sulfonate group itself is generally unreactive, its presence is crucial. It confers high water solubility to the molecule and can serve as a stable anchoring point or a directing group in more complex syntheses.[9]

The logical relationship between the molecule's structure and its primary reactive pathway is illustrated below.

Quantitative Reactivity Data

While specific kinetic data for this compound is not widely published, its reactivity can be reliably inferred from data on analogous primary alkyl bromides. The table below summarizes the key characteristics of its reactive sites.

| Reactive Site / Feature | Type | Governing Factors | Relative Reactivity | Common Reactions |

| C-Br Bond | Electrophilic | Bond Polarity (Cδ+-Brδ-), Leaving Group Ability of Br⁻ | High | Sₙ2 Nucleophilic Substitution[2][3] |

| Sulfonate Group (-SO₃⁻) | Anionic / Non-nucleophilic | Resonance Stabilization, High Basicity of Conjugate Acid | Very Low | Salt formation, solubility enhancement |

Detailed Experimental Protocol: Sₙ2 Synthesis of a Thioether

This protocol details a representative Sₙ2 reaction using this compound and a generic thiol (R-SH) to form a sodium alkylthiopropanesulfonate. This type of reaction is fundamental in the synthesis of various biologically active molecules and functional materials.

Objective: To synthesize Sodium 3-(alkylthio)propanesulfonate via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Alkyl Thiol (R-SH, e.g., thiophenol or dodecanethiol) (1.1 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Solvent: Ethanol/Water mixture (e.g., 1:1 v/v)

-

Hydrochloric Acid (HCl, 1M for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Deprotonation of Thiol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyl thiol (1.1 eq) in the ethanol/water solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium hydroxide (1.2 eq) dropwise to the cooled thiol solution.

-

Stir for 20-30 minutes at this temperature. This step deprotonates the thiol to form the more potent thiolate nucleophile (RS⁻).

-

-

Nucleophilic Substitution Reaction:

-

To the thiolate solution, add this compound (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize any excess base by carefully adding 1M HCl until the pH is ~7.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

If the product is water-soluble, it may precipitate or can be isolated by further evaporation. If it is less polar, proceed with extraction.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.

-

The workflow for this experimental protocol is visualized below.

Disclaimer: The provided experimental protocol is a representative example and should be adapted and optimized based on the specific substrate and laboratory conditions. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. gauthmath.com [gauthmath.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy Sodium 2,3-dibromopropane-1-sulfonate | 51116-03-1 [smolecule.com]

Literature review on 3-Bromopropanesulfonic acid sodium salt.

An In-Depth Technical Guide to 3-Bromopropanesulfonic Acid Sodium Salt

Introduction

3-Bromopropanesulfonic acid sodium salt (CAS No. 55788-44-8) is a versatile bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its molecular structure features a terminal sulfonate group, which imparts high water solubility, and a reactive alkyl bromide, which allows for a variety of nucleophilic substitution reactions. This unique combination makes it a valuable intermediate and building block for introducing a sulfopropyl moiety into target molecules.[1]

This technical guide provides a comprehensive literature review of 3-Bromopropanesulfonic acid sodium salt, detailing its chemical and physical properties, synthesis methodologies, key applications, and safety protocols. The information is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their work.

Physicochemical and Spectroscopic Properties

3-Bromopropanesulfonic acid sodium salt is typically a white to light yellow crystalline powder.[2] Its properties are well-documented across various chemical suppliers and databases. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of 3-Bromopropanesulfonic Acid Sodium Salt

| Property | Value | Source(s) |

| CAS Number | 55788-44-8 | [3][4] |

| Molecular Formula | C₃H₆BrNaO₃S | [3][5] |

| Molecular Weight | 225.03 - 225.04 g/mol | [2][4][5] |

| Appearance | White to light yellow powder/crystal | [2][6] |

| Melting Point | 257-262 °C (decomposes) | [5][7] |

| Purity | ≥95%, ≥97%, >98% (Varies by supplier) | [2][4][5][8] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [5][8] |

Table 2: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

| IUPAC Name | sodium;3-bromopropane-1-sulfonate | [5] |

| Synonyms | Sodium 3-bromopropanesulfonate | [2][5] |

| InChI Key | LNZDAVYFINUYOH-UHFFFAOYSA-M | [4][5] |

| InChI | 1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | [4][5] |

| SMILES | C(CBr)CS(=O)(=O)[O-].[Na+] | [8] |

| MDL Number | MFCD00024999 | [4][5] |

| Topological Polar Surface Area | 65.6 Ų | [5] |

Synthesis and Manufacturing

While multiple synthetic routes are conceivable, the most direct and efficient method inferred from the literature is the nucleophilic ring-opening of 1,3-propane sultone. This reaction is a common strategy for introducing sulfopropyl groups onto various molecules.[5] The strained ring of the sultone is readily opened by a range of nucleophiles, including halide ions.[5][9]

Representative Experimental Protocol: Synthesis from 1,3-Propane Sultone

The following protocol is a representative procedure for the synthesis of 3-Bromopropanesulfonic acid sodium salt based on the established reactivity of 1,3-propane sultone.[9]

Materials:

-

1,3-Propane Sultone

-

Sodium Bromide (NaBr), anhydrous

-

Acetonitrile, anhydrous

-

Diethyl ether

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous sodium bromide (1.1 equivalents) and anhydrous acetonitrile.

-

Addition of Sultone: While stirring the suspension under a nitrogen atmosphere, add 1,3-propane sultone (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the 1,3-propane sultone starting material.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The white precipitate of the product, 3-Bromopropanesulfonic acid sodium salt, will form.

-

Purification: Filter the solid product under vacuum. Wash the collected solid with cold acetonitrile to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the purified white solid in a vacuum oven at 50-60°C to yield the final product.

Figure 1: Synthesis workflow for 3-Bromopropanesulfonic acid sodium salt.

Applications in Research and Development

The dual functionality of 3-Bromopropanesulfonic acid sodium salt makes it a valuable reagent in several fields, from pharmaceutical development to materials science.

Organic Synthesis Intermediate

The primary utility of this compound is as an organic building block.[1] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the sulfopropyl group to a wide range of substrates, including amines, alcohols, and thiols. This process, known as sulfopropylation, is a key method for introducing the highly polar sulfonate group, which can dramatically increase the water solubility of organic molecules.[5]

Pharmaceutical and Biochemical Applications

-

Solubility Enhancement: In drug development, improving the aqueous solubility of an active pharmaceutical ingredient (API) is a critical challenge. The introduction of ionic groups, such as sulfonates, is a well-established strategy to enhance solubility and, consequently, bioavailability. 3-Bromopropanesulfonic acid sodium salt can be used to modify drug candidates containing nucleophilic functional groups for this purpose.

-

Synthesis of Zwitterionic Materials: The compound is an ideal reagent for creating zwitterionic structures, particularly sulfobetaines. Tertiary amines, for example, can be quaternized by the alkyl bromide, resulting in a molecule with a permanent positive charge (quaternary ammonium) and a permanent negative charge (sulfonate). Such zwitterionic materials are known for their exceptional hydrophilicity and resistance to nonspecific protein adsorption, making them crucial for developing antifouling surfaces on biomedical devices, drug delivery vehicles, and medical implants.[2]

-

Potential Antimicrobial Agent: Some studies have investigated the compound as a proton donor and have observed its interaction with bacterial cell membranes, suggesting it may have potential for use as an antimicrobial agent.[3]

Figure 2: Workflow for synthesizing zwitterionic compounds.

Industrial Applications

Beyond the laboratory, 3-Bromopropanesulfonic acid sodium salt has found utility in several industrial processes:

-

Petroleum Industry: It is used as an additive in drilling, completion, and workover fluids, and for modifying the permeability of underground formations.[6]

-

Textile Industry: The compound is used for the anionization of cotton, which can improve dye uptake and other fabric properties.[6]

-

Surfactant Production: It acts as a sulfonated chain modifier in the synthesis of specialty surfactants.[6]

Safety and Handling

3-Bromopropanesulfonic acid sodium salt is an irritant. Standard laboratory safety precautions should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [5] |

| H319 | Causes serious eye irritation. | [5] | |

| H335 | May cause respiratory irritation. | [5] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/eye protection/face protection. | [4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Conclusion

3-Bromopropanesulfonic acid sodium salt is a highly functional and valuable chemical intermediate. Its ability to introduce the hydrophilic sulfopropyl group via its reactive alkyl bromide handle makes it a powerful tool for modifying a wide array of molecules. Key applications in enhancing the solubility of pharmaceuticals, synthesizing zwitterionic materials for biocompatible surfaces, and various industrial processes underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers aiming to exploit its full potential in chemical and materials innovation.

References

- 1. Explore Products | Smolecule [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 3-溴丙烷磺酸 钠盐 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Bromo-1-propanesulfonic acid sodium salt - Products - Hopax Fine Chemicals [hopaxfc.com]

- 7. This compound | 55788-44-8 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermal Decomposition of Sodium 3-Bromopropanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal decomposition products of Sodium 3-Bromopropanesulfonate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from analogous short-chain alkyl sodium sulfonates and brominated organic compounds. The document outlines the probable decomposition pathways, identifies key gaseous products, and presents representative quantitative data in structured tables. Detailed experimental protocols for the analysis of thermal decomposition are provided, alongside visualizations of the decomposition pathway and analytical workflow to aid in research and development.

Introduction

This compound is a chemical intermediate utilized in various organic syntheses. Understanding its thermal stability and decomposition products is crucial for ensuring safety, controlling reaction pathways, and assessing the environmental impact of its use and disposal. The thermal decomposition of this molecule is expected to proceed through the cleavage of its weakest chemical bonds, primarily the Carbon-Sulfur (C-S) and Carbon-Bromine (C-Br) bonds.

Upon heating, the primary decomposition products are anticipated to be gaseous, including sulfur dioxide (SO₂), hydrogen bromide (HBr), and various hydrocarbons. The solid residue would likely consist of sodium sulfide (Na₂S), sodium sulfate (Na₂SO₄), and sodium carbonate (Na₂CO₃), depending on the atmosphere (inert or oxidative).

Predicted Thermal Decomposition Products

Based on the thermal decomposition studies of analogous sodium alkyl sulfonates and brominated organic compounds, a quantitative estimation of the major gaseous decomposition products can be proposed. The following table summarizes the expected product distribution at different temperature ranges under an inert atmosphere.

Table 1: Predicted Gaseous Thermal Decomposition Products of this compound

| Temperature Range (°C) | Major Gaseous Products | Predicted Molar Yield (%) | Analytical Technique |

| 250 - 350 | Propene, Sulfur Dioxide (SO₂) | Propene: ~15-25SO₂: ~70-80 | Py-GC-MS, TGA-FTIR |

| 350 - 500 | Hydrogen Bromide (HBr), Propene, Sulfur Dioxide (SO₂) | HBr: ~80-90Propene: ~5-10SO₂: ~5-10 | Py-GC-MS, TGA-FTIR |

| > 500 | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Water (H₂O), Residual Hydrocarbons | Variable | Combustion Analysis |

Note: The molar yields are estimations based on the decomposition of similar chemical structures and are subject to experimental verification.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in a stepwise manner, initiated by the cleavage of the C-S bond, which is generally the most labile in alkyl sulfonates. This is followed by the elimination of HBr and subsequent fragmentation of the hydrocarbon backbone.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To experimentally determine the thermal decomposition products of this compound, a combination of analytical techniques is recommended.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To determine the temperature ranges of decomposition and identify the evolved gaseous products in real-time.

-

Apparatus: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina).

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

-

The evolved gases are continuously transferred to the FTIR gas cell through a heated transfer line (maintained at ~250°C to prevent condensation).

-

Collect FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds).

-

Analyze the TGA curve for mass loss steps and correlate them with the FTIR spectra to identify the evolved gases at specific temperatures.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the individual volatile and semi-volatile organic decomposition products.

-

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small amount (0.1-1 mg) of this compound into a pyrolysis sample cup.

-

Introduce the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a set pyrolysis temperature (e.g., 300°C, 450°C, and 600°C) for a short duration (e.g., 10-30 seconds) in an inert atmosphere (Helium).

-

The pyrolysis products are swept into the GC column for separation.

-

Use a suitable GC temperature program to separate the components (e.g., start at 40°C, ramp to 300°C).

-

The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the thermal decomposition of this compound.

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

While specific experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding can be developed by examining analogous compounds. The primary decomposition is expected to involve the cleavage of the C-S and C-Br bonds, leading to the formation of sulfur dioxide, hydrogen bromide, and propene as major initial products. At higher temperatures, further fragmentation and oxidation will occur. The experimental protocols and workflows outlined in this guide provide a robust framework for the detailed investigation of its thermal decomposition behavior, enabling safer handling and more controlled application in research and development.

An In-depth Technical Guide on the Electrochemical Behavior of Sodium 3-Bromopropanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Sodium 3-Bromopropanesulfonate. Due to the limited availability of direct research on its electrochemistry, this paper synthesizes information from related compounds and theoretical principles to postulate its behavior and provide detailed experimental protocols for its investigation.

Introduction to this compound

This compound is an organobromine compound with the chemical formula C₃H₆BrNaO₃S. It is primarily recognized for its application as an additive in the electroplating industry, particularly in nickel and copper plating baths. In these applications, it functions as a brightener and a leveling agent, contributing to the formation of smooth, bright, and ductile metal deposits. Its role is believed to involve adsorption onto the electrode surface, which influences the nucleation and growth of the metal crystals. While its use in electroplating is documented, detailed studies on its fundamental electrochemical properties, such as its reduction potential and reaction mechanisms, are not extensively available in the public domain.

Postulated Electrochemical Behavior

Based on the electrochemical principles of organic halides, the primary electrochemical reaction of interest for this compound is the reductive cleavage of the carbon-bromine (C-Br) bond. This process is a common feature of aliphatic bromides. The reduction can proceed through a concerted mechanism where the electron transfer and bond breaking occur in a single step.

The overall reduction reaction is postulated as follows:

Br-(CH₂)₃-SO₃⁻ + 2e⁻ → ⁻(CH₂)₃-SO₃⁻ + Br⁻

This reaction would result in the formation of a propanesulfonate radical anion, which can then be protonated by a suitable proton source in the electrolyte to form propanesulfonate.

Quantitative Data Summary

As there is no specific quantitative data available in the reviewed literature for the electrochemical behavior of this compound, the following table is a hypothetical representation of the kind of data that would be obtained from cyclic voltammetry experiments. This table is intended to serve as a template for researchers investigating this compound.

| Parameter | Hypothetical Value | Conditions |

| Cathodic Peak Potential (Epc) | -1.2 V (vs. Ag/AgCl) | 0.1 M Tetrabutylammonium tetrafluoroborate in Acetonitrile, Glassy Carbon Electrode, Scan rate: 100 mV/s |

| Anodic Peak Potential (Epa) | Not Observed (Irreversible) | 0.1 M Tetrabutylammonium tetrafluoroborate in Acetonitrile, Glassy Carbon Electrode, Scan rate: 100 mV/s |

| Diffusion Coefficient (D) | 5 x 10⁻⁶ cm²/s | Estimated using the Randles-Sevcik equation |

| Electron Transfer Coefficient (α) | 0.4 | Estimated from the peak width for an irreversible system |

Detailed Experimental Protocols

To investigate the electrochemical behavior of this compound, a standard three-electrode cyclic voltammetry experiment can be employed.

4.1. Materials and Equipment

-

Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) electrode, or Silver (Ag) electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium tetrafluoroborate (TBATFB) or lithium perchlorate (LiClO₄), in a suitable aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

-

Analyte: this compound of high purity.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with an inert gas.

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

4.2. Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the electrolyte.

-

Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Electrolyte Preparation:

-

Dissolve the supporting electrolyte in the chosen solvent to the desired concentration (e.g., 0.1 M).

-

Prepare a stock solution of this compound in the electrolyte solution.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Record a background cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window.

-

Add a known concentration of the this compound stock solution to the cell.

-

Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

-

The potential should be scanned from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction of the C-Br bond, and then back to the initial potential.

-

4.3. Data Analysis

-

From the cyclic voltammograms, determine the cathodic peak potential (Epc).

-

Analyze the relationship between the peak current (Ipc) and the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.

-

Use the Randles-Sevcik equation to estimate the diffusion coefficient (D).

-

Analyze the peak shape and the absence of an anodic peak to confirm the irreversibility of the reduction process.

Visualizations

Caption: Postulated stepwise electrochemical reduction pathway of this compound.

Caption: General experimental workflow for cyclic voltammetry analysis.

Synonyms and alternative names for Sodium 3-Bromopropanesulfonate.

This technical guide provides an in-depth overview of Sodium 3-Bromopropanesulfonate, a versatile reagent with applications in organic synthesis and the pharmaceutical sciences. The document details its chemical identity, properties, and provides a representative synthetic protocol.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in the chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and regulatory compliance. The compound is systematically named as the sodium salt of 3-bromo-1-propanesulfonic acid.

Common synonyms and alternative names include:

-

3-Bromopropanesulfonic acid sodium salt

-

Sodium 3-bromo-1-propanesulfonate

-

3-Bromo-1-propanesulfonic acid, sodium salt

-

Sodium 3-bromopropanesulphonate

-

NSC 145419

The Chemical Abstracts Service (CAS) Registry Number for this compound is 55788-44-8 .

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrNaO₃S | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 257-262 °C (decomposes) | |

| Solubility | Soluble in water | |

| Purity | Typically ≥97% or ≥98% | [2] |

| Storage Temperature | Room temperature, recommended to be stored in a cool, dark place (<15°C) |

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis due to its bifunctional nature, possessing both a reactive bromine atom and a hydrophilic sulfonate group. This unique structure allows for its use in the synthesis of a variety of more complex molecules.

Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of specific signaling pathways. Its primary role appears to be as a synthetic tool rather than a biologically active modulator.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are often proprietary or published within specific patent literature. However, a representative procedure for the synthesis of a closely related and structurally similar compound, Sodium 2-bromoethanesulfonate, can provide valuable insight into the general synthetic methodology. This procedure is adapted from a well-established source.[4]

Synthesis of a Representative Alkyl Bromide Sulfonate

This protocol describes the synthesis of Sodium 2-bromoethanesulfonate, which follows a similar synthetic logic to that of this compound.

Materials:

-

Ethylene dibromide

-

Anhydrous sodium sulfite

-

95% Ethanol

-

Water

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.[4]

-

Initiate stirring and heat the mixture to boiling.[4]

-

Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution to the boiling reaction mixture through the separatory funnel over a period of approximately two hours.[4]

-

After the addition is complete, continue to boil the mixture under reflux for an additional two hours.[4]

-

Reconfigure the condenser for distillation and remove the ethanol and unreacted ethylene dibromide by distillation.[4]

-

Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.[4]

-

Extract the resulting solid residue with 2 liters of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from inorganic salts like sodium bromide and unreacted sodium sulfite.[4]

-

Allow the hot ethanol extract to cool, which will cause the product to crystallize.[4] The mother liquor can be used for a second extraction of the residue to improve the yield.[4]

-

The crude product can be further purified by recrystallization from 95% ethanol and dried in an oven at 110 °C.[4]

Note: A large excess of the dibromoalkane is used to minimize the formation of the disulfonated byproduct.[4] The concentration of the alcohol in the reaction mixture is a critical parameter for achieving good yields.[4]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis described in the experimental protocol.

Caption: A workflow diagram illustrating the key steps in the synthesis of a representative alkyl bromide sulfonate.

Caption: A diagram showing the logical progression from starting materials to the purified final product.

References

Methodological & Application

Application of Sodium 3-Bromopropanesulfonate in Sodium-Ion Battery Electrolytes: A Hypothetical Analysis and Research Protocol

Disclaimer: To date, there is no publicly available research or patent literature detailing the specific application of Sodium 3-Bromopropanesulfonate as an electrolyte additive for sodium-ion batteries (SIBs). The following application notes and protocols are therefore hypothetical and based on established principles of electrolyte additive chemistry and sodium-ion battery research. This document is intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this novel additive.

Introduction: The Rationale for this compound as an SIB Electrolyte Additive

The development of high-performance, safe, and long-lasting sodium-ion batteries (SIBs) is critically dependent on the composition of the electrolyte. Electrolyte additives play a crucial role in forming a stable solid electrolyte interphase (SEI) on the anode surface and a cathode electrolyte interphase (CEI) on the cathode. A robust SEI is essential to prevent the continuous decomposition of the electrolyte, minimize irreversible capacity loss, and ensure long-term cycling stability.

This compound (SBPS) possesses chemical functionalities that suggest its potential as an effective SEI-forming additive in SIBs. The molecule contains both a sulfonate group and a bromine atom. It is hypothesized that upon electrochemical reduction at the anode surface, SBPS will decompose to form a stable, inorganic-rich SEI layer. The sulfonate group could contribute to the formation of sodium sulfates (Na₂SO₄) or sodium alkyl sulfonates, which are known to enhance ionic conductivity and form a stable SEI. The bromine atom could lead to the formation of sodium bromide (NaBr), a component known to improve the uniformity and mechanical properties of the SEI, potentially suppressing dendrite formation.

This document outlines a hypothetical application of SBPS in SIB electrolytes, including a proposed mechanism of action, detailed experimental protocols for its evaluation, and anticipated performance metrics.

Proposed Mechanism of Action

It is proposed that this compound participates in the formation of the SEI layer on the anode during the initial charging cycles of a sodium-ion battery. The reduction of SBPS is expected to occur at a higher potential than the reduction of the bulk electrolyte solvents (e.g., ethylene carbonate, diethyl carbonate). This preferential reduction allows for the formation of a stable SEI layer before significant solvent decomposition occurs.

The proposed decomposition pathway involves the reductive cleavage of the C-Br and C-S bonds. This process would lead to the formation of an SEI layer composed of a mixture of inorganic salts such as NaBr, Na₂SO₃, and potentially organic sodium sulfonates. The presence of these components is anticipated to create a dense and ionically conductive SEI, which would effectively passivate the anode surface.

Figure 1: Proposed mechanism of SEI formation with SBPS.

Hypothetical Performance Data

The following tables summarize the anticipated quantitative data from the evaluation of this compound as an electrolyte additive.

Table 1: Electrochemical Performance of Hard Carbon || Na Half-Cells

| Electrolyte Additive (wt%) | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 cycles (%) at C/5 | Rate Capability (Capacity at 2C vs. C/10) (%) |

| None (Baseline) | 75.2 | 80.5 | 45.3 |

| 0.5% SBPS | 85.1 | 92.3 | 60.1 |

| 1.0% SBPS | 88.5 | 95.8 | 68.7 |

| 2.0% SBPS | 86.3 | 93.1 | 62.5 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data of Symmetric Na || Na Cells

| Electrolyte Additive (wt%) | Interfacial Resistance (R_SEI) after 1st cycle (Ω) | Interfacial Resistance (R_SEI) after 100 cycles (Ω) |

| None (Baseline) | 150.8 | 350.2 |

| 1.0% SBPS | 80.5 | 120.7 |

Experimental Protocols

The following protocols describe the key experiments for evaluating the efficacy of this compound as an electrolyte additive.

Electrolyte Preparation

-

Baseline Electrolyte: Prepare a solution of 1.0 M sodium hexafluorophosphate (NaPF₆) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) in an argon-filled glovebox.

-

Additive Electrolytes: Add this compound to the baseline electrolyte to achieve concentrations of 0.5%, 1.0%, and 2.0% by weight. Stir the solutions overnight to ensure complete dissolution.

Cell Assembly

-

Half-Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use a hard carbon electrode as the working electrode and a sodium metal disc as the counter and reference electrode. A glass fiber separator is used to separate the electrodes.

-

Symmetric Cell Assembly: Assemble CR2032 coin cells with two identical sodium metal discs as electrodes.

Electrochemical Measurements

-

Galvanostatic Cycling (Half-Cells):

-

Cycle the hard carbon || Na half-cells between 0.01 V and 2.5 V vs. Na/Na⁺.

-

Perform the initial formation cycles at a C/20 rate.

-

Conduct subsequent cycling at a C/5 rate for 200 cycles to evaluate long-term stability.

-

For rate capability testing, cycle the cells at rates of C/10, C/5, C/2, 1C, and 2C.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS on the symmetric Na || Na cells before cycling and after a set number of cycles.

-

Apply a sinusoidal voltage of 5 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.

-

-

Cyclic Voltammetry (CV):

-

Perform CV on hard carbon || Na half-cells at a scan rate of 0.1 mV/s between 3.0 V and 0.01 V for the initial three cycles to observe the reduction of the additive and the formation of the SEI.

-

Figure 2: Experimental workflow for evaluating SBPS.

Post-Mortem Analysis

To further understand the composition and morphology of the SEI formed with this compound, post-mortem analysis of the cycled electrodes is recommended.

-

X-ray Photoelectron Spectroscopy (XPS): Disassemble cycled cells in a glovebox and rinse the anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte. Analyze the surface of the anode using XPS to identify the chemical composition of the SEI layer.

-

Scanning Electron Microscopy (SEM): Image the surface of the cycled anodes to observe the morphology of the SEI and to check for any signs of dendrite formation.

Safety Considerations

-

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

All cell assembly and handling of sodium metal must be performed in an inert-atmosphere glovebox due to the high reactivity of sodium with air and moisture.

-

Follow standard laboratory safety procedures for handling flammable organic solvents used in the electrolyte.

Conclusion

While the application of this compound in sodium-ion battery electrolytes remains a novel and unexplored area, its chemical structure presents a compelling case for its investigation as an SEI-forming additive. The hypothetical mechanism and experimental protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its potential. Successful validation of these hypotheses could lead to the development of more stable and higher-performance sodium-ion batteries.

Application Notes and Protocols for Improving Drug Solubility Using Sodium 3-Bromopropanesulfonate

For researchers, scientists, and drug development professionals, enhancing the aqueous solubility of poorly soluble drug candidates is a critical challenge in formulation development. Insufficient solubility can lead to poor bioavailability and limit the therapeutic efficacy of promising compounds.[1] This document outlines potential methods for utilizing Sodium 3-Bromopropanesulfonate as a tool to improve the solubility of such drug molecules.

Introduction

This compound (CAS 55788-44-8) is a chemical intermediate with a unique structure that presents potential for drug solubility enhancement. Its molecule contains both a highly polar sulfonate group, which imparts aqueous solubility, and a reactive bromine atom that can be used for chemical modification.[2] This application note explores two primary hypothetical strategies for its use:

-

As a Hydrotropic Agent/Co-solvent: Leveraging the ionic and polar nature of the molecule to non-covalently increase the solubility of a drug in an aqueous solution.

-

As a Chemical Modifier: Covalently attaching the propanesulfonate moiety to a drug molecule to create a more soluble derivative or salt.

These approaches are based on established principles of solubility enhancement, such as hydrotropy and chemical modification (prodrug/salt formation).[3][4]

Strategy 1: this compound as a Hydrotropic Agent

Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a poorly soluble primary solute.[4] The sulfonate group in this compound suggests it may act as a hydrotropic agent.

Proposed Mechanism of Action